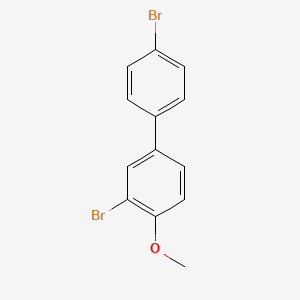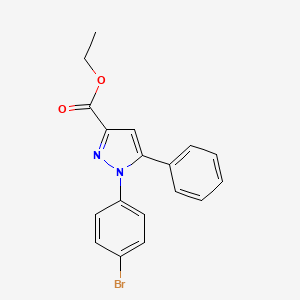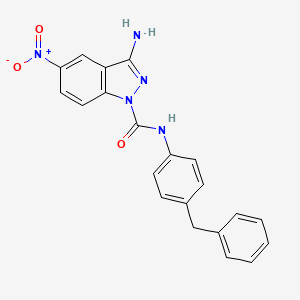
4-Butylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylpyridin-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, where a butyl group is attached to the fourth carbon and a hydroxyl group is attached to the second carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield 4-Butylpyridin-2-ol.
Industrial Production Methods: Industrial production of 4-Butylpyridin-2-ol typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Butylpyridin-2-one.
Reduction: 4-Butylpiperidin-2-ol.
Substitution: Various substituted pyridines depending on the substituent used.
Applications De Recherche Scientifique
4-Butylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect enzyme activity and receptor binding, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Pyridin-2-ol: Lacks the butyl group, making it less hydrophobic.
4-Methylpyridin-2-ol: Has a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Ethylpyridin-2-ol: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.
Uniqueness: 4-Butylpyridin-2-ol is unique due to its longer alkyl chain, which increases its hydrophobicity and can influence its interactions with biological membranes and proteins. This makes it particularly useful in studies involving hydrophobic environments or interactions.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3 |
Clé InChI |
IMJPLOHVTHFNCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



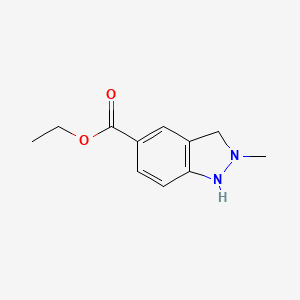

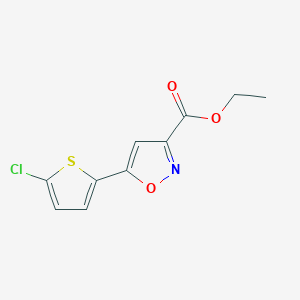
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
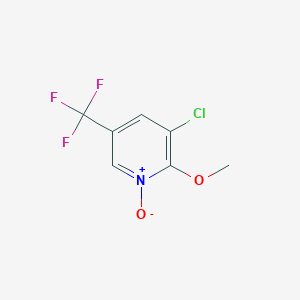

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
